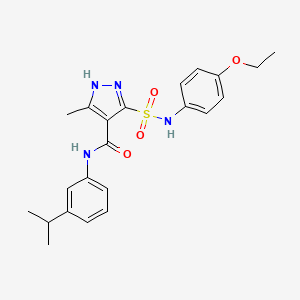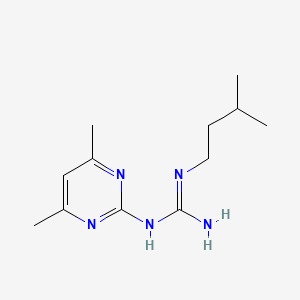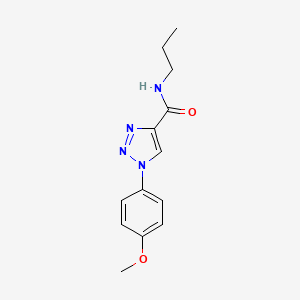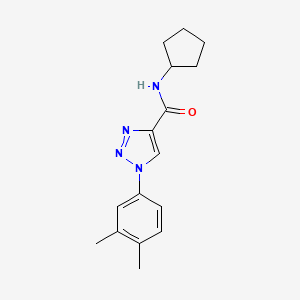
5-(N-(4-ethoxyphenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring Common synthetic routes include the reaction of hydrazines with 1,3-diketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents are selected to enhance reaction rates and facilitate the separation of the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert sulfonyl groups to sulfides.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-ethoxyphenyl)sulfamoyl]phenyl-2-naphthalenesulfonamide
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure provides stability, while the ethoxyphenyl and sulfamoyl groups enhance its potential as an enzyme inhibitor and therapeutic agent.
This detailed article provides a comprehensive overview of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H26N4O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O4S/c1-5-30-19-11-9-17(10-12-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-18-8-6-7-16(13-18)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25) |
InChI Key |
BTRUJQDBQQNZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=CC(=C3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide](/img/structure/B11200996.png)
![1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11201005.png)
![3-(5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B11201008.png)
![N-(4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11201011.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11201012.png)
![N-mesityl-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11201024.png)
![N-(2-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11201026.png)
![7-(2-Bromophenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11201054.png)

![3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11201065.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B11201076.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11201080.png)

